molecular formula C13H29O4P B3426175 Monotridecyl phosphate CAS No. 4200-55-9; 5116-94-9

Monotridecyl phosphate

Cat. No.: B3426175
CAS No.: 4200-55-9; 5116-94-9
M. Wt: 280.34 g/mol
InChI Key: GAJQCIFYLSXSEZ-UHFFFAOYSA-N
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Description

Monotridecyl phosphate (CAS 5116-94-9), also known as tridecyl phosphate or phosphoric acid tridecyl ester, is a monoalkyl phosphate ester with the molecular formula C₁₃H₂₉O₄P . It is synthesized via the esterification of phosphoric acid with tridecanol (C₁₃H₂₇OH), resulting in a structure where one hydroxyl group of the phosphate is replaced by a tridecyl chain. This compound is widely utilized as an emulsifier, surfactant, or corrosion inhibitor in industrial formulations, including agrochemicals, lubricants, and refrigeration oils . Its amphiphilic nature, derived from the hydrophobic tridecyl chain and hydrophilic phosphate group, enables effective interfacial activity in multiphase systems.

Properties

IUPAC Name

tridecyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C13H29O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

GAJQCIFYLSXSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCOP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C13H29O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID0042169
Record name Monotridecyl phosphate
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Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Tridecyl acid phosphate appears as a liquid. May severely irritate skin, eyes or mucous membranes., Liquid
Record name TRIDECYL ACID PHOSPHATE
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CAS No.

4200-55-9; 5116-94-9, 5116-94-9, 68412-63-5, 56831-62-0
Record name TRIDECYL ACID PHOSPHATE
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Record name Monotridecyl phosphate
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Scientific Research Applications

Surfactant Properties

Monotridecyl phosphate is primarily recognized for its surfactant properties. As an amphiphilic molecule, it can reduce surface tension between liquids and solids, making it valuable in various formulations.

  • Emulsification : MTP is used in the formulation of emulsions, which are mixtures of oil and water. Its ability to stabilize these mixtures makes it essential in cosmetic and personal care products.
  • Detergency : The compound's surfactant characteristics allow it to function effectively as a detergent, aiding in the removal of dirt and grease from surfaces.

Agricultural Applications

In agriculture, MTP serves as a potential agent for improving nutrient uptake and enhancing crop yields.

  • Phosphate Solubilization : MTP can be utilized in conjunction with phosphate-solubilizing microorganisms (PSMs) to enhance phosphorus availability in soils. PSMs convert insoluble phosphates into forms that plants can absorb, thereby improving overall nutrient efficiency and promoting plant growth .
  • Fertilizer Formulations : Innovative formulations incorporating MTP can enhance the agronomic efficiency of phosphate fertilizers. This includes the development of fertilizers that release nutrients more effectively over time .

Pharmaceutical Applications

This compound has been studied for its potential use in drug delivery systems.

  • Drug Encapsulation : Its surfactant properties facilitate the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. This application is particularly relevant for poorly soluble drugs that require effective delivery mechanisms.
  • Biocompatibility : Research indicates that MTP exhibits biocompatibility, making it a candidate for use in pharmaceutical formulations aimed at minimizing toxicity while maximizing therapeutic effects.

Material Science

MTP is also explored within the realm of material science due to its chemical properties.

  • Polymer Additive : It can be used as an additive in polymer formulations to enhance mechanical properties or modify surface characteristics. This application is crucial in developing advanced materials with tailored properties for specific uses.
  • Coatings : The compound's ability to form stable films makes it suitable for use in coatings that require durability and resistance to environmental factors.

Case Study 1: Enhancing Crop Yield with PSMs

A study highlighted the effectiveness of using MTP alongside specific PSMs to improve phosphorus availability in low-phosphorus soils. The results demonstrated a significant increase in crop yield compared to conventional fertilization methods .

Case Study 2: Drug Delivery Systems

Research on drug delivery systems incorporating MTP showed improved solubility and stability for hydrophobic drugs. The findings indicated that formulations using MTP could enhance the therapeutic efficacy of these drugs while reducing side effects .

Chemical Reactions Analysis

Hydrolysis and Stability

Monotridecyl phosphate undergoes hydrolysis in aqueous environments, influenced by pH and temperature:

Mechanistic Pathways

  • Acidic/Basic Hydrolysis :

    • Yields tridecanol and phosphoric acid (H₃PO₄) .

    • Rate constants for monoalkyl phosphates follow:

      khydrolysis[H+](specific acid catalysis)k_{\text{hydrolysis}} \propto [\text{H}^+] \quad (\text{specific acid catalysis})

      At 25°C, half-life exceeds 10¹² years for dianion hydrolysis, necessitating enzymatic catalysis in biological systems .

Stability Data

ConditionHydrolysis Rate (k, s⁻¹)Half-Life
Neutral pH, 25°C~2 × 10⁻²⁰~1.1 × 10¹² yrs
1 M NaOH, 25°C5 × 10⁻¹⁸~4.4 × 10⁹ yrs

Hydrolysis accelerates in alkaline conditions but remains negligible without catalysts .

Biological and Enzymatic Interactions

Mammalian esterases catalyze this compound hydrolysis:

Metabolic Pathways

  • Phase I Metabolism : Esterases cleave the phosphate ester bond, yielding tridecanol and inorganic phosphate .

  • Toxicity Profile : Low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but potential membrane disruption at high concentrations .

Comparative Analysis of Reaction Pathways

Reaction TypeConditionsPrimary ProductsCatalysts/Inhibitors
PhosphationPOCl₃, 60–80°CMono-/diester mixtureBase (KOH)
Acidic HydrolysispH < 3Tridecanol + H₃PO₄H⁺
Enzymatic HydrolysisPhysiologicalTridecanol + PO₄³⁻Esterases
Alkaline DegradationpH > 10Inorganic phosphate saltsOH⁻

Comparison with Similar Compounds

Comparison with Similar Compounds

Monotridecyl phosphate belongs to the alkyl phosphate ester family, which includes mono-, di-, and triesters with varying alkyl chain lengths. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Ester Type Alkyl Chain Length Key Properties & Applications Thermal Stability*
This compound C₁₃H₂₉O₄P 280.34 5116-94-9 Monoester C₁₃ Emulsifier in agrochemicals; surfactant in refrigeration oils Moderate (~150–200°C)
Monomethyl phosphate CH₃O₄P 112.03 812-00-0 Monoester C₁ Water-soluble; used in biochemical assays and nucleic acid synthesis Low (<100°C)
Monododecyl phosphate C₁₂H₂₇O₄P 266.31 2627-35-2 Monoester C₁₂ Lubricant additive; corrosion inhibitor in metalworking fluids Moderate (~150–200°C)
Monostearyl phosphate C₁₈H₃₉O₄P 350.47 2958-09-0 Monoester C₁₈ High-temperature lubricant; surfactant in cosmetics High (>200°C)
Trimethyl phosphate C₃H₉O₄P 140.07 512-56-1 Triester C₁ (×3) Solvent for polymers; flame retardant intermediate Low (hydrolyzes at ~50°C)
Trioctadecyl phosphate C₅₄H₁₁₁O₄P 855.39 4889-45-6 Triester C₁₈ (×3) Plasticizer; extreme-pressure additive in synthetic lubricants Very High (>250°C)

*Thermal stability inferred from chain length and literature on phosphate esters .

Key Findings

Alkyl Chain Length vs. Solubility: Shorter chains (e.g., monomethyl phosphate) exhibit higher water solubility due to reduced hydrophobicity . Longer chains (e.g., monostearyl phosphate) are lipophilic, making them suitable for non-polar matrices like lubricants .

Esterification Degree vs. Reactivity: Monoesters (e.g., this compound) retain acidic protons, enabling pH-dependent solubility and ion-exchange capacity . Triesters (e.g., trimethyl phosphate) lack acidic protons, rendering them hydrolysis-resistant but less reactive in aqueous systems .

Thermal Stability: Longer alkyl chains (C₁₈) enhance thermal resistance by reducing molecular mobility, as seen in monostearyl phosphate (>200°C) vs. This compound (~150–200°C) . Triesters like trioctadecyl phosphate exhibit superior stability (>250°C) due to steric protection of the phosphate core .

Industrial Applications: this compound balances moderate hydrophobicity and thermal stability, ideal for emulsifiable agrochemical formulations . Trioctadecyl phosphate’s high stability suits high-temperature lubricants, whereas trimethyl phosphate’s volatility limits it to low-temperature uses .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Monotridecyl phosphate in environmental samples?

  • Methodology : Use colorimetric spectrophotometry with vanadomolybdate reagent to form a yellow complex, measurable at 400–450 nm. Prepare calibration curves using standard solutions of known phosphate concentrations (e.g., monobasic potassium phosphate). Ensure sample digestion for total phosphate analysis by adjusting pH to 6–7 and using sulfuric acid for hydrolysis .
  • Validation : Calculate confidence intervals (95%) and use regression analysis (e.g., LINEST in Excel) to determine slope, intercept, and R² values for linearity .

Q. How can researchers determine the purity of synthesized this compound?

  • Methodology : Employ the USP assay for total phosphate, which involves reacting the compound with 1,2,4-aminonaphtholsulfonic acid to produce a colorimetric signal. Compare against a standard curve of monobasic potassium phosphate (0.11 mg/mL) .
  • Precision : Perform triplicate measurements and use statistical tools (e.g., standard deviation) to assess batch consistency .

Q. What precautions are critical for accurate measurement of phosphate-containing compounds like this compound?

  • Protocol :

Avoid cross-contamination by using fresh pipette tips for each sample.

Adjust pH to 6–7 for strongly buffered samples to prevent interference .

Use Master Mix preparation for reagent consistency in high-throughput assays .

Q. Which statistical methods validate phosphate quantification in experimental data?

  • Approach :

  • Calculate mean and standard deviation for replicate measurements.
  • Apply linear regression (y = mx + b) to calibration curves, reporting R² ≥ 0.99 for reliability.
  • Use LINEST to propagate error margins for low-concentration samples .

Advanced Research Questions

Q. How can researchers design experiments to assess the endocrine-disrupting potential of this compound?

  • Framework : Follow the U.S. EPA’s Endocrine Disruptor Screening Program (EDSP), which includes:

In vitro assays : Receptor binding (e.g., estrogen, androgen receptors) and transcriptional activation tests.

In vivo models : Zebrafish development studies or rodent uterotrophic assays.

  • Reference the EDSP’s "Universe of Chemicals" list, where this compound is flagged for screening .

Q. What strategies resolve contradictions in toxicity data for phosphate derivatives like this compound?

  • Analysis :

  • Conduct meta-analyses to identify confounding variables (e.g., dose-response thresholds, coexposure to other organophosphates).
  • Use mechanistic studies (e.g., RNA sequencing in model organisms) to clarify biological pathways .

Q. How can degradation pathways of this compound in aquatic systems be evaluated?

  • Protocol :

Simulate hydrolysis under varying pH and temperature conditions.

Track degradation products via LC-MS or spectrophotometry.

Compare with known phosphate ester degradation kinetics (e.g., half-life in alkaline conditions) .

Q. What integrated approaches combine computational and experimental data in toxicokinetic studies of this compound?

  • Methodology :

  • Use PubChem or ChEMBL for structure-activity relationship (SAR) modeling.
  • Validate predictions with in vitro hepatocyte metabolism assays and in vivo tissue distribution studies .

Q. How does this compound contribute to environmental phosphate loads, and what analytical frameworks assess its impact?

  • Assessment :

Quantify this compound in wastewater using EPA Method 365.1 (spectrophotometric detection).

Model eutrophication risk via stoichiometric analysis (e.g., Redfield ratio for N:P balance) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monotridecyl phosphate
Reactant of Route 2
Reactant of Route 2
Monotridecyl phosphate

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